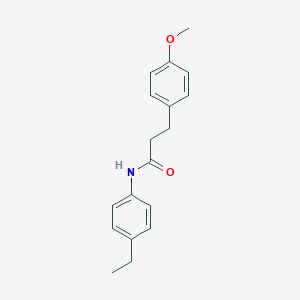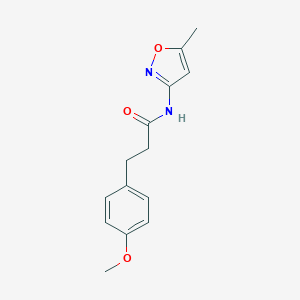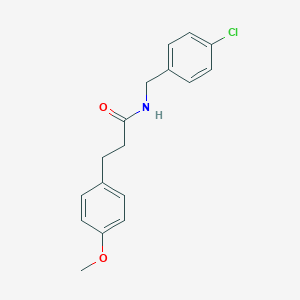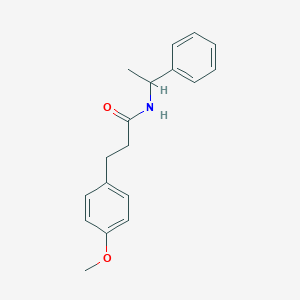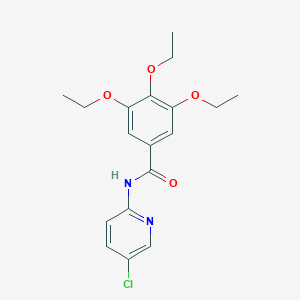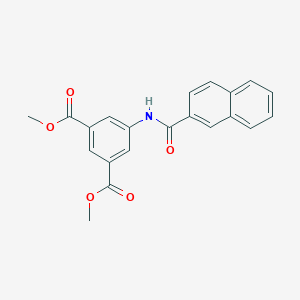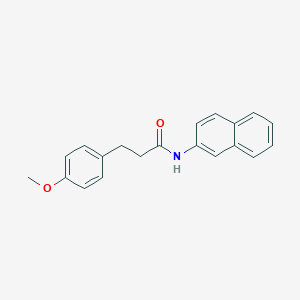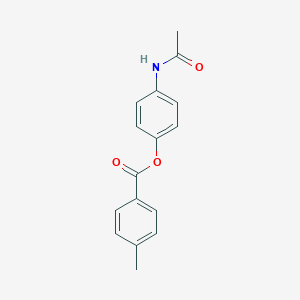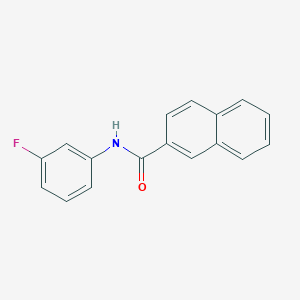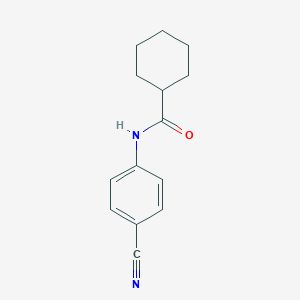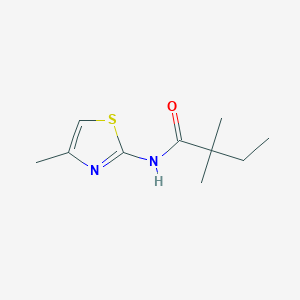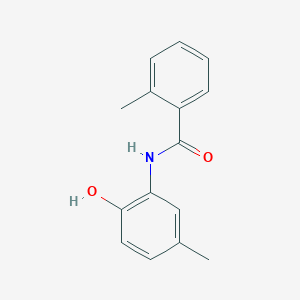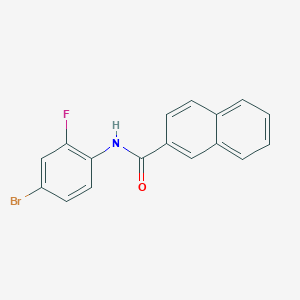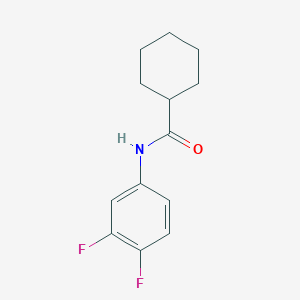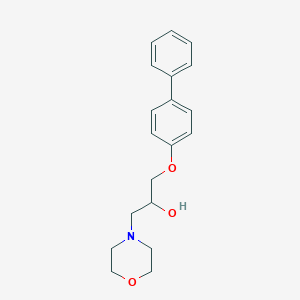
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic agonists and has been shown to have a variety of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol involves the reaction of 4-phenylphenol with epichlorohydrin to yield 3-(4-phenylphenoxy)propan-1-ol, which is then reacted with morpholine to produce 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol.
Starting Materials
4-phenylphenol, epichlorohydrin, morpholine
Reaction
Step 1: Reaction of 4-phenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to yield 3-(4-phenylphenoxy)propan-1-ol, Step 2: Reaction of 3-(4-phenylphenoxy)propan-1-ol with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to produce 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol.
Wirkmechanismus
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol acts as a beta-adrenergic agonist, which means it activates beta-adrenergic receptors in the body. This leads to the activation of various signaling pathways that result in the relaxation of smooth muscle cells in the airways and blood vessels. This results in increased airflow in the lungs and decreased blood pressure.
Biochemische Und Physiologische Effekte
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the activation of various signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to increase the expression of beta-adrenergic receptors in cells, which can enhance the effects of other beta-adrenergic agonists.
Vorteile Und Einschränkungen Für Laborexperimente
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have variable effects in different cell types, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptors. Additionally, there is potential for the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have bronchodilator properties, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential use in the treatment of heart failure and hypertension.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKHYRYUFMOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

